N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride
Description
This compound features a benzothiazole core substituted with a methoxy group at position 6, a dimethylaminoethyl chain, and a cyclohexanecarboxamide moiety. The hydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug design.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S.ClH/c1-21(2)11-12-22(18(23)14-7-5-4-6-8-14)19-20-16-10-9-15(24-3)13-17(16)25-19;/h9-10,13-14H,4-8,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYBTDTXPKMFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the methoxy group: Methoxylation of the benzo[d]thiazole ring can be performed using methanol and an acid catalyst.
Attachment of the dimethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a dimethylaminoethyl halide.
Formation of the cyclohexanecarboxamide: The final step includes the amidation of the intermediate with cyclohexanecarboxylic acid, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzo[d]thiazole ring or the cyclohexanecarboxamide moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Methoxy vs. Ethoxy/Sulfonyl Groups: The target compound’s 6-methoxy group contrasts with analogs such as N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride (). Sulfonyl groups (e.g., -SO₂-ethyl in ) introduce strong electron-withdrawing effects, which may influence binding affinity in enzymatic targets .
- Nitro and Halogen Substituents: Compounds like N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) () incorporate nitro and halogen groups. These substituents enhance electrophilicity and may confer antibacterial or antifungal activity, though such data are absent for the target compound .
Aminoethyl Side Chain Modifications
- Dimethylamino vs. Diethylamino Groups: The dimethylaminoethyl chain in the target compound differs from diethylaminoethyl analogs (e.g., N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, ).
Carboxamide Variations
- Cyclohexanecarboxamide vs. Benzamide/Thiophenecarboxamide: The cyclohexane ring in the target compound introduces conformational rigidity compared to planar benzene (e.g., N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, ). Rigidity may enhance selectivity for specific biological targets by reducing entropic penalties during binding .
Physicochemical Properties
- Solubility and Stability : Hydrochloride salt formation (common in the target and analogs like ) improves aqueous solubility. However, the absence of melting point or solubility data for the target compound limits direct comparisons. Analogs with sulfonyl groups (e.g., ) may exhibit higher polarity, whereas ethoxy substituents () could enhance lipid solubility .
Q & A
Q. What are the key steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride?
The synthesis typically involves:
- Step 1 : Preparation of the benzo[d]thiazole moiety via cyclization of substituted thioureas or condensation reactions involving 2-aminothiophenol derivatives.
- Step 2 : Functionalization of the cyclohexanecarboxamide core using carbodiimide coupling agents (e.g., EDC/HOBt) to link the dimethylaminoethyl and benzo[d]thiazole groups.
- Step 3 : Hydrochloride salt formation via acidification with HCl in polar solvents like ethanol or methanol .
Critical parameters include reaction temperature (often 60–80°C), solvent choice (DMF or dichloromethane), and purification by recrystallization or column chromatography.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the dimethylaminoethyl group (δ ~2.2–2.8 ppm) and methoxybenzo[d]thiazole protons (δ ~3.8–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, with reverse-phase C18 columns and acetonitrile/water mobile phases.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~462.2) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for multi-step syntheses involving this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Screening : Use of DMAP or pyridine to accelerate amide bond formation.
- Real-Time Monitoring : TLC or inline IR spectroscopy to track reaction progress and minimize side products .
Example: A 20% yield improvement was reported using microwave-assisted synthesis at controlled power settings (50–100 W) for cyclization steps .
Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?
- Orthogonal Assays : Compare results from cell viability (MTT), apoptosis (Annexin V), and target-specific assays (e.g., kinase inhibition).
- Structural Analysis : X-ray crystallography or molecular docking to verify binding modes and rule out off-target effects.
- Batch Consistency : Ensure synthetic reproducibility via NMR and HPLC batch-to-batch comparisons .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins.
- CRISPR Screening : Genome-wide knockout libraries to pinpoint genetic dependencies linked to the compound’s efficacy.
- Molecular Dynamics Simulations : Study interactions with targets like tubulin or DNA repair enzymes using Amber or GROMACS .
Methodological Challenges and Solutions
Q. How can solubility issues in aqueous buffers be addressed for in vivo studies?
Q. What computational tools are effective for predicting metabolic stability?
- ADMET Predictors : Software like Schrödinger’s QikProp or ADMETlab 2.0 to estimate hepatic clearance and CYP450 interactions.
- Density Functional Theory (DFT) : Calculate electron distribution at reactive sites (e.g., methoxy or dimethylamino groups) to predict oxidation pathways .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
